molecular formula C20H24N2O3S B8530157 1-t-Butyloxycarbonyl-4-(2-benzoyl-thiazol-5-yl)piperidine

1-t-Butyloxycarbonyl-4-(2-benzoyl-thiazol-5-yl)piperidine

Cat. No. B8530157
M. Wt: 372.5 g/mol
InChI Key: OGFQXQSMHSOJHT-UHFFFAOYSA-N
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Patent
US06248755B1

Procedure details

To 30 mg of 1-t-butyloxycarbonyl-4-(thiazol-5-yl)piperidine (prepared by method of example 291) in 3 ml THF at −78° C. was added 0.123 mmol of n-BuLi. The reaction was stirred for 20 min, then 18 mg of methyl benzoate was added. The reaction was stirred for 1 hr at −78° C. The solvent was evaporated under reduced pressure. The residue was dissolved in 1:1 MeOH:Et2O then purified by prep TLC with 1:1 hexane:EtOAc to give 11 mg of the title compound.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0.123 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[S:18][CH:17]=[N:16][CH:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li]CCCC.[C:24](OC)(=[O:31])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([C:14]2[S:18][C:17]([C:24](=[O:31])[C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=3)=[N:16][CH:15]=2)[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=CN=CS1
Name
Quantity
0.123 mmol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
18 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 hr at −78° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1:1 MeOH
CUSTOM
Type
CUSTOM
Details
Et2O then purified by prep TLC with 1:1 hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=CN=C(S1)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 mg
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.